Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate
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Overview
Description
Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the class of dihydropyridines Dihydropyridines are known for their wide range of biological activities, particularly as calcium channel blockers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch reaction, which is a multicomponent reaction. The reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The specific conditions for the synthesis of this compound include:
Reactants: 2-bromobenzaldehyde, methyl acetoacetate, and ammonium acetate.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions (around 78-80°C).
Time: Several hours to complete the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactors: For controlled reaction conditions.
Purification: Using recrystallization or chromatography techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a calcium channel blocker, which can influence cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases due to its calcium channel blocking properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in relaxation of smooth muscle cells and vasodilation. The molecular targets include the α1 subunit of the L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: A widely used antihypertensive agent.
Felodipine: Known for its long-acting effects in treating hypertension.
Uniqueness
Dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the bromine atom, which can be further functionalized to create a variety of derivatives. This makes it a versatile compound for synthetic chemists and researchers exploring new therapeutic agents.
Properties
Molecular Formula |
C18H20BrNO4 |
---|---|
Molecular Weight |
394.3 g/mol |
IUPAC Name |
dimethyl 4-(2-bromophenyl)-1,2,6-trimethyl-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C18H20BrNO4/c1-10-14(17(21)23-4)16(12-8-6-7-9-13(12)19)15(18(22)24-5)11(2)20(10)3/h6-9,16H,1-5H3 |
InChI Key |
FGRNSTBXGCLTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1C)C)C(=O)OC)C2=CC=CC=C2Br)C(=O)OC |
Origin of Product |
United States |
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